molecular formula C12H14N4O3 B1420087 2-{N-methyl-1-[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}acetic acid CAS No. 1152952-90-3

2-{N-methyl-1-[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}acetic acid

Cat. No. B1420087
CAS RN: 1152952-90-3
M. Wt: 262.26 g/mol
InChI Key: VERVFTAAFGMFFK-UHFFFAOYSA-N
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Description

Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH . It is a colorless volatile liquid that darkens readily upon exposure to air . Compounds such as “2-{N-methyl-1-[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}acetic acid” that contain a pyrrole ring are often bioactive .


Synthesis Analysis

The synthesis of pyrrole-containing compounds is a topic of interest in medicinal chemistry . Various methods have been developed, including the condensation of carboxylic acid moieties with substituted amines under reflux conditions .


Molecular Structure Analysis

The molecular structure of a compound like this would likely be complex due to the presence of multiple functional groups. The pyrrole ring, for example, is a five-membered aromatic ring with one nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving pyrrole-containing compounds can be quite diverse, depending on the other functional groups present in the molecule. Pyrrole itself can undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. For example, the presence of the pyrrole ring could contribute to its aromaticity .

Scientific Research Applications

  • Heterocyclic Synthesis : This compound is used in the synthesis of heterocyclic compounds. For instance, the synthesis of new pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridine derivatives has been reported, where this compound was utilized in condensation reactions under different conditions (Harb, Abbas, & Mostafa, 2005).

  • Cyclisation Reactions : It is used in divergent cyclisation reactions. For example, its reaction with formyl and acetyl electrophiles led to the formation of different cyclic products, showcasing its versatility in creating complex molecular structures (Smyth et al., 2007).

  • Synthesis of Novel Compounds : The compound is instrumental in synthesizing novel organic compounds. One study showed the three-component reaction of this compound to yield new (3-aroyl-2-aryl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)acetonitriles (Gein, Buldakova, & Dmitriev, 2019).

  • Chemical Characterization : This compound is also important for chemical characterization studies. Its derivatives have been synthesized and characterized using various spectroscopic techniques, contributing to our understanding of molecular structures (Xiao Yong-mei, 2013).

  • Catalytic Applications : There are also studies on its use in catalysis. For example, its derivatives have been used as catalysts in the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water, indicating potential applications in industrial chemistry (Xie et al., 2014).

  • Pharmacological Research : In the field of pharmacology, derivatives of this compound have been synthesized and evaluated for various biological activities, such as angiotensin converting enzyme (ACE) inhibition, hinting at potential therapeutic applications (Kantevari et al., 2011).

  • Binding Characteristics with Proteins : There's research into its binding characteristics with biological molecules, such as bovine serum albumin (BSA), suggesting a role in the study of drug-protein interactions (Tang, Tang, & Tang, 2011).

Mechanism of Action

Future Directions

Pyrrole-containing compounds are a rich source of biologically active molecules, and research into their synthesis and activity is ongoing . Future research directions could include the development of new synthetic methods, the discovery of new biological activities, and the design of more potent and selective drugs .

properties

IUPAC Name

2-[methyl-(1-methyl-5-pyrrol-1-ylpyrazole-4-carbonyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c1-14(8-10(17)18)12(19)9-7-13-15(2)11(9)16-5-3-4-6-16/h3-7H,8H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERVFTAAFGMFFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)N(C)CC(=O)O)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{N-methyl-1-[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}acetic acid
Reactant of Route 2
2-{N-methyl-1-[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}acetic acid
Reactant of Route 3
2-{N-methyl-1-[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}acetic acid
Reactant of Route 4
2-{N-methyl-1-[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}acetic acid
Reactant of Route 5
Reactant of Route 5
2-{N-methyl-1-[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}acetic acid
Reactant of Route 6
2-{N-methyl-1-[1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]formamido}acetic acid

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